molecular formula C10H11N3O B2505503 2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one CAS No. 1708179-16-1

2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one

Cat. No. B2505503
CAS RN: 1708179-16-1
M. Wt: 189.218
InChI Key: WQBJGOPORFOBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-9-one is C10H11N3O, and it has a molecular weight of 189.218.

Scientific Research Applications

  • Inhibition of Xanthine Oxidase : A study by Seela, F. et al. (1984) explored the synthesis and structural assignment of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, which are inhibitors of xanthine oxidase. This enzyme is involved in the metabolic pathway of purine nucleotides and its inhibition has implications in managing conditions like gout. The N-methyl isomers demonstrated significant inhibitory activity against xanthine oxidase (Seela, F., Bussmann, W., Götze, A., & Rosemeyer, H., 1984).

  • Selective Brain Penetrant PDE9A Inhibitor for Cognitive Disorders : Verhoest, P. et al. (2012) identified a novel PDE9A inhibitor, which is structurally related to the compound . This inhibitor, known as PF-04447943, has progressed into clinical trials for the treatment of cognitive disorders. Its design involved structure-based drug design and parallel synthetic chemistry, highlighting its potential in neuropharmacology and the treatment of cognitive impairments (Verhoest, P. et al., 2012).

  • Antithrombotic Properties : Furrer, H. et al. (1994) synthesized a compound, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, from a precursor structurally similar to the queried compound. This derivative has demonstrated antithrombotic properties with favorable cerebral and peripheral effects. Such compounds can be vital in the development of new treatments for thrombotic disorders (Furrer, H., Wágner, R., & Fehlhaber, H., 1994).

  • Synthesis of Dipyridopyrimidinones and Antibacterial Activity : Bentabed-Ababsa, G. et al. (2010) researched the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, subsequently converting them into dipyridopyrimidinones. These compounds showed significant bactericidal activity against pathogens like Pseudomonas aeroginosa and Candida albicans. This demonstrates the potential application of such compounds in antibacterial therapies (Bentabed-Ababsa, G. et al., 2010).

Mechanism of Action

The mechanism of action of 2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-9-one is not clearly recognized .

Safety and Hazards

The safety data sheet for 2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3’,2’-d]pyrimidin-9-one indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-5-7-9(11-6)10(14)13-4-2-3-8(13)12-7/h5,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBJGOPORFOBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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